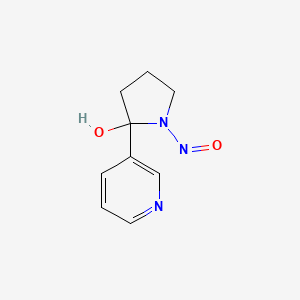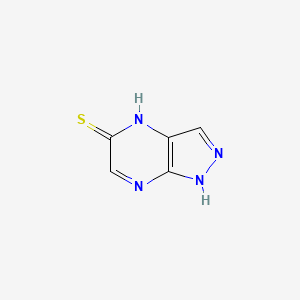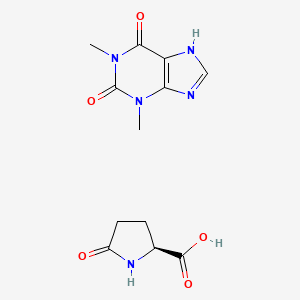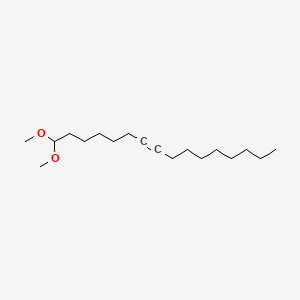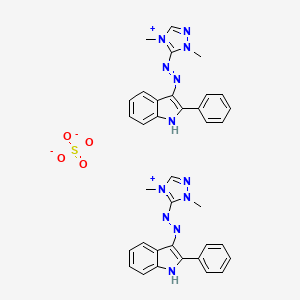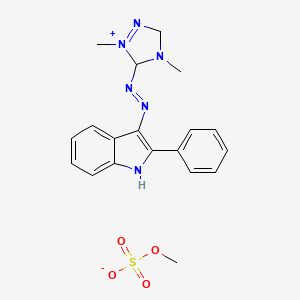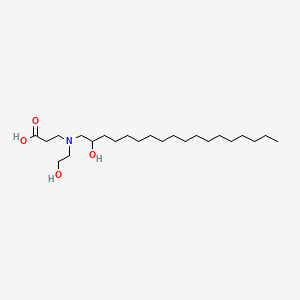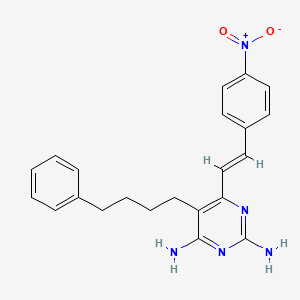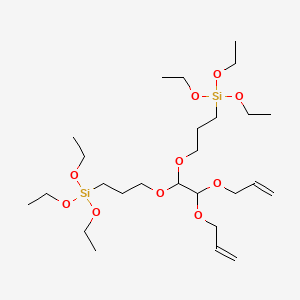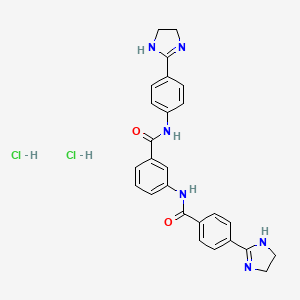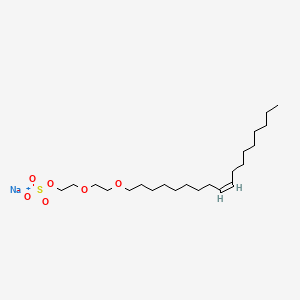
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate is a synthetic organic compound commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and foaming.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate typically involves the reaction of octadec-9-enol with ethylene oxide to form (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.
Mecanismo De Acción
The mechanism by which Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Contains ethoxy groups like Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate but with a different alkyl chain length and structure.
Propiedades
Número CAS |
85153-72-6 |
|---|---|
Fórmula molecular |
C22H43NaO6S |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
sodium;2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-27-21-22-28-29(23,24)25;/h9-10H,2-8,11-22H2,1H3,(H,23,24,25);/q;+1/p-1/b10-9-; |
Clave InChI |
BMOOYYHLFXDSNF-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


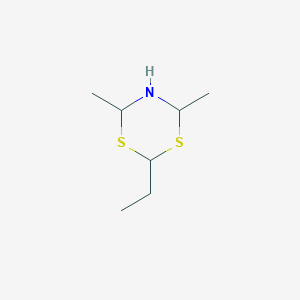

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
